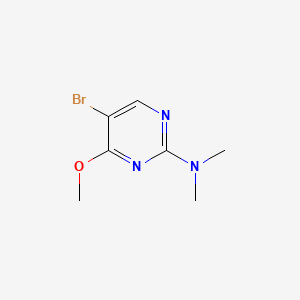
5-bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine
Cat. No. B8768779
Key on ui cas rn:
57054-84-9
M. Wt: 232.08 g/mol
InChI Key: IZDRPXOSXLJNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07759337B2
Procedure details


A solution of dimethylamine (2.0 M solution in THF, 17.2 mL, 34.5 mmol) was added to 5-bromo-2-chloro-4-methoxypyrimidine (1.540 g, 6.89 mmol) at RT. The reaction was heated to 45° C. for 30 min, then cooled and concentrated. The residue was washed and filtered with diethyl ether to give 1.57 g of 5-bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine as a light yellow solid. ES+=232.0 (M+H)


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[Br:4][C:5]1[C:6]([O:12][CH3:13])=[N:7][C:8](Cl)=[N:9][CH:10]=1>>[Br:4][C:5]1[C:6]([O:12][CH3:13])=[N:7][C:8]([N:2]([CH3:3])[CH3:1])=[N:9][CH:10]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
|
Name
|
|
|
Quantity
|
1.54 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=NC(=NC1)Cl)OC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
WASH
|
Type
|
WASH
|
|
Details
|
The residue was washed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered with diethyl ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=NC(=NC1)N(C)C)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.57 g | |
| YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
